molecular formula C13H14N2O4 B2469505 1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione CAS No. 920874-54-0

1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione

Cat. No.: B2469505
CAS No.: 920874-54-0
M. Wt: 262.265
InChI Key: MLDJTIOKFJJKBN-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a hydroxyethyl group and a methoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidine with 4-methoxyaniline under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)-3-((4-methylphenyl)amino)-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-hydroxyethyl)-3-((4-chlorophenyl)amino)-1H-pyrrole-2,5-dione: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-10-4-2-9(3-5-10)14-11-8-12(17)15(6-7-16)13(11)18/h2-5,8,14,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDJTIOKFJJKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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